FTase Inhibitor II
Übersicht
Beschreibung
FTase Inhibitors target the enzyme farnesyl transferase (FTase), which plays a crucial role in the post-translational modification of proteins, including those involved in signal transduction and cancer progression. Inhibition of FTase is a promising strategy for cancer chemotherapeutics due to its role in the modification of oncogenic proteins like Ras.
Synthesis Analysis
The synthesis of FTase inhibitors involves strategies that target both FTase and geranylgeranyl transferase (GGTase), inhibiting enzymes upstream of FTase and GGTase. Lipophilic bisphosphonates have been identified as dual inhibitors, showing significant activity against tumor cell growth and invasiveness (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of FTase inhibitors is designed to inhibit the enzyme selectively. The crystal structure analysis reveals how inhibitors bind to the enzyme and block its activity. Detailed studies have been conducted to understand the interaction between FTase and its inhibitors at an atomic level, providing insight into substrate specificity and inhibition mechanisms (Long et al., 2002).
Chemical Reactions and Properties
FTase inhibitors react by binding to the enzyme's active site, preventing the transfer of farnesyl groups to protein substrates. This inhibition affects the processive nature of FTase and its ability to modify target proteins, including oncogenic Ras proteins. The inhibition mechanism involves blocking the enzyme's ability to bind and process its substrates, thereby affecting the signaling pathways involved in cancer progression (Sousa et al., 2008).
Physical Properties Analysis
The physical properties of FTase inhibitors, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetics. The design of lipophilic bisphosphonates, for instance, aims at improving these properties to enhance their inhibitory activity against FTase and GGTase, leading to better in vitro and in vivo efficacy (Zhang et al., 2009).
Chemical Properties Analysis
FTase inhibitors exhibit a range of chemical interactions with the enzyme, including binding to specific sites and potentially exploiting new binding pockets. Computational and conformational evaluations have revealed variations in the binding affinities of analogues, elucidating the enzyme's specificity and the basis for the selectivity of inhibitors. This understanding aids in the development of more potent and selective inhibitors (Henriksen et al., 2005).
Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field: Cancer Research FTase Inhibitor II is used in the field of cancer research, specifically in the study of targeted therapies .
4. Results or Outcomes FTase Inhibitor II has shown potential in inhibiting the growth of various cancer cells . For example, it has been reported for the treatment of pancreatic cancer, lung cancer, colon cancer, and others . It has also shown no toxicity to untransformed cells .
1. Specific Scientific Field: Rhabdomyosarcoma Research FTase Inhibitor II is used in the field of rhabdomyosarcoma research .
3. Methods of Application or Experimental Procedures Tipifarnib is applied to RMS cells in vitro and in vivo to study its effects on the farnesylation of HRAS . The specific methods of application or experimental procedures would depend on the specific research context.
4. Results or Outcomes Tipifarnib has shown potential in inhibiting the growth of RMS cells . It reduces HRAS processing and plasma membrane localization, leading to decreased GTP-bound HRAS and decreased signaling through RAS effector pathways . In HRAS-mutant cell lines, tipifarnib reduced two-dimensional and three-dimensional cell growth, and in vivo treatment with tipifarnib resulted in tumor growth inhibition exclusively in HRAS-mutant RMS xenografts .
1. Specific Scientific Field: Anticancer Drug Development FTase Inhibitor II is used in the field of anticancer drug development .
3. Methods of Application or Experimental Procedures In the evaluation of NCI cancer cell lines, compound 17a, an FTase inhibitor, showed inhibitory effects on the proliferation of various cancer cells . The specific methods of application or experimental procedures would depend on the specific research context.
4. Results or Outcomes Compound 17a showed inhibitory effects on the proliferation of various cancer cells, such as GI50 (NCI-H522) 1.8 nM, GI50 (MDA-MB-435) 1.8 nM . This suggests that FTase inhibitors could potentially be used as anticancer drugs .
Zukünftige Richtungen
FTase inhibitors could be used not only for cancer treatment, but also for various progeria and parasitic diseases . Therefore, it is very important to develop novel broad-spectrum FTase inhibitors with low or no toxicity and high activity . The clinical application potential and future development trend of FTase inhibitors are being reviewed, which provides valuable reference for the future design of FTase inhibitors .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAZQOXHOMYJF-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FTase Inhibitor II |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.